Broad-Spectrum Antimicrobial Activity of LL-37 Against Clinically Relevant Pathogens Compared to Protegrin-1 (PG-1)
LL-37 demonstrates potent, broad-spectrum activity against a range of ESKAPE pathogens, including P. aeruginosa, S. aureus, and vancomycin-resistant enterococci, with MIC values consistently below 10 µg/mL in standard broth microdilution assays [1]. While the porcine cathelicidin protegrin-1 (PG-1) is generally more potent, LL-37 maintains its activity even in the presence of 100 mM NaCl, a physiologically relevant salt concentration that often inhibits other cationic AMPs [2].
| Evidence Dimension | Antimicrobial Activity (MIC) against P. aeruginosa and S. aureus |
|---|---|
| Target Compound Data | MIC < 10 µg/mL for P. aeruginosa, S. aureus, and vancomycin-resistant enterococci; Activity retained in 100 mM NaCl [REFS-1, REFS-2] |
| Comparator Or Baseline | Protegrin-1 (PG-1): Generally more potent MICs, but activity is significantly attenuated in physiological salt conditions [2] |
| Quantified Difference | LL-37 MICs are < 10 µg/mL in both low and high salt conditions, whereas PG-1 potency decreases substantially in 100 mM NaCl [2] |
| Conditions | Broth microdilution assays against ATCC strains; Mueller-Hinton broth ± 100 mM NaCl [REFS-1, REFS-2] |
Why This Matters
This salt-insensitive activity makes LL-37 a superior tool for in vitro assays aiming to mimic physiological extracellular environments, unlike many synthetic or porcine-derived AMPs.
- [1] Turner J, Cho Y, Dinh NN, Waring AJ, Lehrer RI. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils. Antimicrob Agents Chemother. 1998 Sep;42(9):2206-14. doi: 10.1128/AAC.42.9.2206. PMID: 9736536. View Source
- [2] Bals R, Wang X, Zasloff M, Wilson JM. The peptide antibiotic LL-37/hCAP-18 is expressed in epithelia of the human lung where it has broad antimicrobial activity at the airway surface. Proc Natl Acad Sci U S A. 1998 Aug 4;95(16):9541-6. doi: 10.1073/pnas.95.16.9541. PMID: 9689116. View Source
